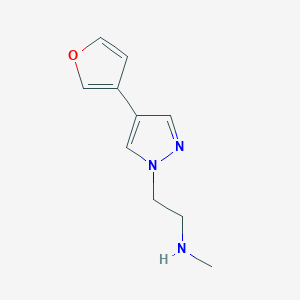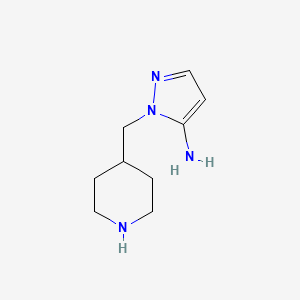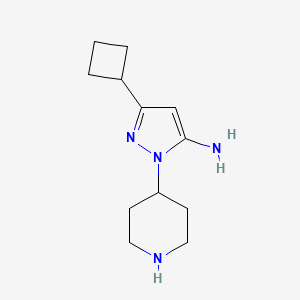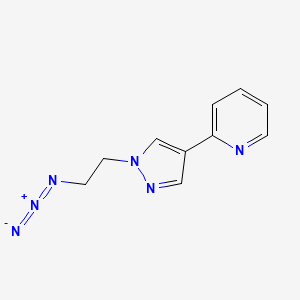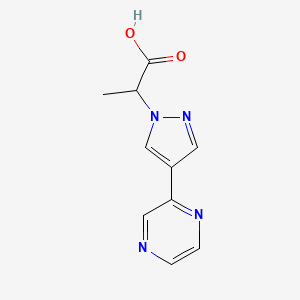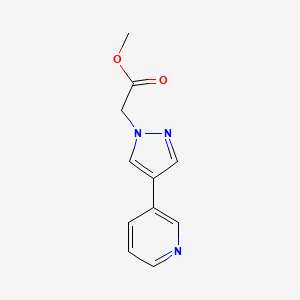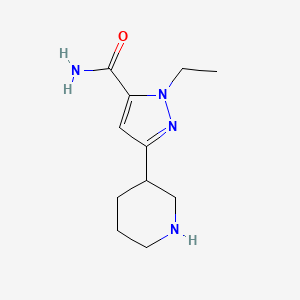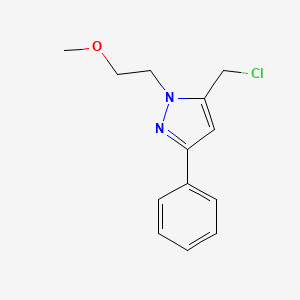
4-溴-1-乙基-5-甲基-3-苯基-1H-吡唑
描述
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound will depend on its exact structure. For example, 4-bromopyrazole has a molecular weight of 146.973 and is slightly soluble in water .
科学研究应用
双吡唑的合成
“4-溴-1-乙基-5-甲基-3-苯基-1H-吡唑”可以作为合成1,4'-双吡唑的起始原料,双吡唑是两个通过桥连接的吡唑环组成的化合物。 这些双吡唑在配位化学中作为配体具有多种应用 .
药物应用
该化合物还可用于合成各种药物和生物活性化合物。 例如,它可以参与创建抑制剂,这些抑制剂可以在治疗不同疾病的药物开发中发挥作用 .
催化
在催化中,吡唑衍生物以催化剂的形式促进反应。 虽然没有详细说明“4-溴-1-乙基-5-甲基-3-苯基-1H-吡唑”的具体应用,但其与其他吡唑的结构相似性表明它可能在该领域得到应用 .
材料科学
吡唑衍生物有时用于制备具有独特性能的材料。 它们可以与金属形成固体六配位配合物,这可能在材料科学中用于创建新型材料 .
理论和实验化学
可以使用理论和实验方法研究该化合物的结构和反应性,以便更好地了解其化学性质并探索新的反应和合成 .
多组分合成方法
该化合物结构中的吡唑核通常使用多种策略(例如多组分方法)合成。 这些方法可以应用于创建各种衍生物,这些衍生物在化学的不同领域具有潜在应用 .
作用机制
Target of Action
Pyrazole derivatives, in general, have been known to interact with a variety of biological targets, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The properties of pyrazole derivatives can vary widely depending on their specific structure .
Result of Action
Pyrazole derivatives have been known to exhibit a variety of biological activities, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .
实验室实验的优点和局限性
The use of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole has a wide range of potential applications, making it a versatile tool for scientific research. However, there are also some limitations to its use in laboratory experiments. It is not a water-soluble compound, so it must be dissolved in an organic solvent before it can be used. Additionally, the effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole can vary depending on the concentration of the compound, so it must be carefully monitored to ensure that it is being used at the appropriate levels.
未来方向
There are a number of potential future directions for the use of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole in scientific research. One potential application is the development of new drug therapies, as 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole has been found to modulate the activity of certain proteins and enzymes involved in cell signaling pathways. Additionally, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole could be used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of certain drugs. Finally, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole could be used to synthesize other molecules, such as amino acids and peptides, and as a catalyst for organic reactions.
安全和危害
生化分析
Biochemical Properties
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole can modulate cellular energy metabolism and calcium signaling pathways, which are crucial for numerous cellular processes.
Cellular Effects
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reduce acetylcholinesterase levels significantly in treated groups compared to control groups . This reduction in acetylcholinesterase levels can impact neural transmission and other cholinergic functions in cells.
Molecular Mechanism
At the molecular level, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It is known to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . These inhibitory actions suggest that the compound can interfere with the electron transport chain and ATP synthesis, leading to alterations in cellular energy production. Additionally, its impact on calcium uptake indicates potential interactions with calcium channels or transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods . These long-term effects suggest that the compound may have sustained impacts on cellular energy metabolism and calcium signaling.
Dosage Effects in Animal Models
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as disruptions in cellular energy metabolism and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of oxidative phosphorylation suggests interactions with components of the electron transport chain . Additionally, its impact on calcium uptake indicates potential involvement in calcium signaling pathways, which are essential for numerous metabolic processes.
Transport and Distribution
The transport and distribution of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit calcium uptake suggests that it may interact with calcium transporters or channels . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is crucial for its activity and function. The compound’s interactions with calcium transporters and channels suggest that it may be localized to regions involved in calcium signaling, such as the endoplasmic reticulum and mitochondria . These localizations can impact its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLOWEYHUANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



